4,4'-Bicyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

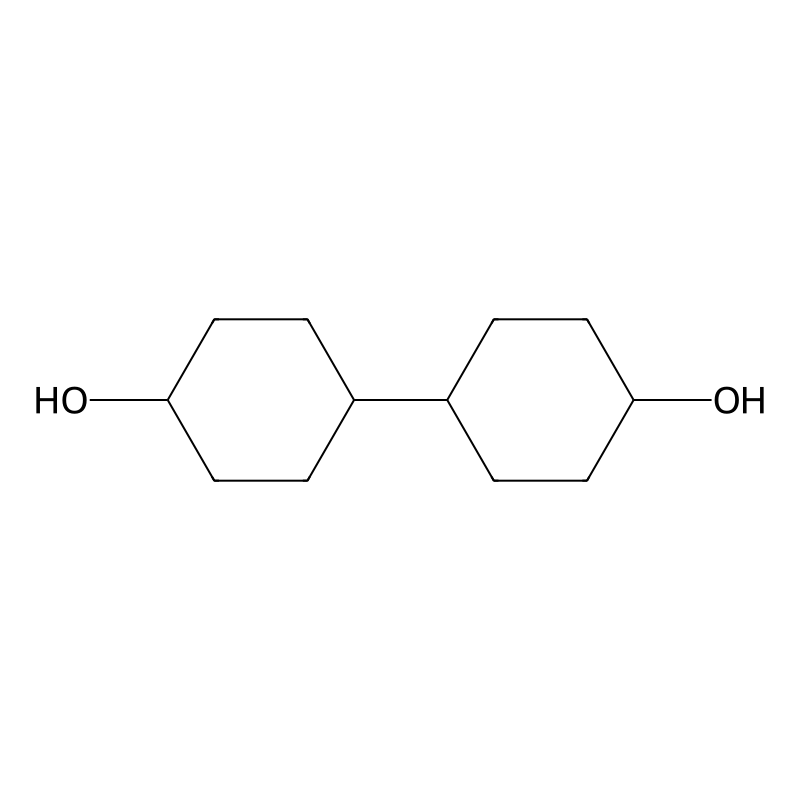

4,4'-Bicyclohexanol, also known as [1,1'-Bi(cyclohexane)]-4,4'-diol, is an organic compound with the molecular formula and a molecular weight of 198.30 g/mol. This compound features a bicyclic structure derived from cyclohexane, where two cyclohexane rings are connected through a central carbon atom bearing two hydroxyl (-OH) groups. The compound is characterized by its high solubility in organic solvents and moderate lipophilicity, indicated by its log P values ranging from 1.91 to 2.35, which suggests it can permeate biological membranes effectively .

There is no known specific biological function or mechanism of action for [1,1'-Bicyclohexyl]-4,4'-diol. Due to its rigid structure and limited solubility, it is unlikely to be biologically active. However, some research has explored its potential use as a building block for the synthesis of more complex molecules with desired properties [].

As a diol, 4,4'-bicyclohexanol undergoes typical reactions associated with alcohols. Key reactions include:

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: The hydroxyl groups can react with acids to form esters, which are useful in various applications such as plasticizers.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

These reactions are significant for synthesizing derivatives that can be used in various industrial applications.

Several methods exist for synthesizing 4,4'-bicyclohexanol:

- Hydrogenation of Bicyclohexene: This method involves the hydrogenation of bicyclohexene in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.

- Reduction of Bicyclohexanone: Bicyclohexanone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield 4,4'-bicyclohexanol.

- Direct Synthesis from Phenol: Another approach involves hydrogenating phenol in the presence of cyclohexene under controlled conditions to obtain the bicyclic alcohol .

4,4'-Bicyclohexanol has several applications across different industries:

- Plasticizers: It is used in the production of plasticizers due to its ability to enhance flexibility and workability in plastics.

- Solvents: Its solvent properties make it suitable for use in coatings and adhesives.

- Intermediate in Organic Synthesis: The compound serves as an intermediate for synthesizing other chemical compounds used in pharmaceuticals and agrochemicals.

- Membrane Permeability: Its lipophilic nature indicates that it could easily cross cell membranes, leading to potential bioaccumulation.

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes; thus, further research could elucidate any such properties for 4,4'-bicyclohexanol.

Several compounds share structural similarities with 4,4'-bicyclohexanol. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanol | Monocyclic alcohol | Simple structure with one hydroxyl group |

| Bicyclo[2.2.1]heptan-2-ol | Bicyclic alcohol | Contains a bridgehead carbon |

| 1,2-Cyclohexanediol | Bicyclic diol | Two hydroxyl groups on adjacent carbons |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant